Mtpia-oxytocin
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Overview
Description
Mtpia-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. Oxytocin is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. The synthetic analog is designed to mimic or enhance the effects of natural oxytocin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptide analogs like oxytocin analogs often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxytocin analogs can undergo various chemical reactions, including:
Oxidation: Oxidation of thiol groups to form disulfide bonds.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions are typically modified peptides with altered biological activity or stability.
Scientific Research Applications
Oxytocin analogs have a wide range of scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of oxytocin in social behavior, stress response, and reproductive functions.
Medicine: Developing therapeutic agents for conditions such as autism, anxiety, and labor induction.
Industry: Producing synthetic hormones for pharmaceutical use.
Mechanism of Action
The mechanism of action of oxytocin analogs involves binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), increased intracellular calcium levels, and the activation of protein kinase C (PKC). These pathways lead to various physiological effects, such as muscle contraction, social bonding, and stress reduction.
Comparison with Similar Compounds
Similar Compounds
Vasopressin: Another peptide hormone with similar structure and functions, but primarily involved in water retention and blood pressure regulation.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Carbetocin: A synthetic oxytocin analog used to prevent postpartum hemorrhage.
Uniqueness
Mtpia-oxytocin is unique due to its specific modifications, which may enhance its stability, receptor affinity, or biological activity compared to natural oxytocin and other analogs.
Properties
CAS No. |
130155-44-1 |
---|---|
Molecular Formula |
C54H76N14O10S2 |
Molecular Weight |
1145.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
InChI Key |
IBCDIRAZXBDEHP-PTIVSIIRSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Key on ui other cas no. |
130155-44-1 |
sequence |
XWFINXPRG |
Synonyms |
eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |
Origin of Product |
United States |
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